What are the physicochemical properties of 4-(Methylthio)phenylacetonitrile?
What are the physicochemical properties of 4-(Methylthio)phenylacetonitrile?
An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylthio)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylthio)phenylacetonitrile (CAS No: 38746-92-8). The information is compiled from various chemical data sources and is presented to assist in research, development, and quality control applications. This document includes quantitative data, detailed experimental protocols for property determination, and workflow visualizations.
Chemical Identity and Structure
IUPAC Name: 2-(4-(methylthio)phenyl)acetonitrile
Synonyms: p-(Methylthio)phenylacetonitrile, 4-(Methylsulfanyl)phenylacetonitrile, Benzeneacetonitrile, 4-(methylthio)-[1][2][3]
CAS Number: 38746-92-8[1][2][3]
Molecular Formula: C₉H₉NS[1][2][4][5]
Molecular Structure:
Caption: Chemical structure of 4-(Methylthio)phenylacetonitrile.
Tabulated Physicochemical Properties
The following tables summarize the key physical and chemical properties of 4-(Methylthio)phenylacetonitrile.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 163.24 g/mol | [1][2][4] |
| Appearance | White to pale yellow or off-white solid | [2][3][6] |
| Melting Point | 42-43 °C | [1][3][4][5] |
| Boiling Point | 300.1 ± 25.0 °C at 760 mmHg375.3 °C at 760 mmHg120.5-127.5 °C at 1 Torr | [1][4][5][3][6] |
| Density | 1.1 ± 0.1 g/cm³1.11 ± 0.1 g/cm³ (Predicted) | [1][3][6] |
| Flash Point | 135.3 ± 23.2 °C180.8 °C | [1][4][5] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2][3][6] |
Table 2: Chromatographic and Computational Properties
| Property | Value | Reference |
| XLogP3-AA | 1.9 | [2] |
| Topological Polar Surface Area (TPSA) | 49.1 Ų | [2] |
| Refractive Index | 1.576 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 163.045563 | [1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols that serve as a starting point for laboratory investigation.
Synthesis of 4-(Methylthio)phenylacetonitrile
This compound can be synthesized via the cyanidation of 4-(methylthio)benzyl chloride.[7][8]
Materials:
-
4-(Methylthio)benzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium chloride (Phase Transfer Catalyst)
-
Toluene
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-(methylthio)benzyl chloride (1.0 eq) in toluene.[7][8]
-
Add sodium cyanide (1.2 eq), tetrabutylammonium chloride (catalytic amount, ~0.02 eq), and water.[7][8]
-
Stir the mixture vigorously at 80-85 °C for approximately 2 hours.[7][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add more toluene and water to facilitate phase separation.[8]
-
Separate the aqueous phase and extract it with toluene.
-
Combine the organic phases and concentrate under reduced pressure to yield the crude product.[8]
-
The resulting pink solid can be further purified if necessary.[8]
Caption: Workflow for the synthesis of 4-(Methylthio)phenylacetonitrile.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of 4-(Methylthio)phenylacetonitrile is completely dry and finely powdered.[10][11]
-
Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm.[9]
-
Place the capillary tube in the heating block of the melting point apparatus.[10][12]
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (42 °C).[10]
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[10]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).[12]
-
The melting point is reported as the range T1-T2.
Caption: Experimental workflow for melting point determination.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample quantities.
Apparatus:
-
Small test tube (e.g., fusion tube)
-
Capillary tube (one end sealed)
-
Thermometer
-
Heating source (e.g., Bunsen burner or hot plate)[15]
Procedure:
-
Place a few milliliters of 4-(Methylthio)phenylacetonitrile into the small test tube.[15][16]
-
Invert a sealed capillary tube and place it into the test tube with the open end submerged in the liquid.[13][14]
-
Attach the test tube to a thermometer.[13]
-
Immerse the assembly in an oil bath within a Thiele tube.[14]
-
Heat the apparatus gently and slowly.[13]
-
Observe the capillary tube. As the liquid heats, air will bubble out.
-
When a rapid and continuous stream of bubbles emerges from the capillary tip, remove the heat source.[13][14]
-
The liquid will begin to cool and contract. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[13][16]
Determination of Solubility
A qualitative assessment of solubility in common solvents provides valuable information for formulation and reaction chemistry.
Materials:
-
4-(Methylthio)phenylacetonitrile
-
Test tubes
-
Graduated cylinders or pipettes
-
Solvents (e.g., water, ethanol, diethyl ether, toluene)
Procedure:
-
Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a test tube.[17]
-
Add a measured volume of the chosen solvent (e.g., 0.75 mL) in small portions.[17]
-
After each addition, cap and shake the test tube vigorously for a set period (e.g., 30 seconds).[17]
-
Observe if the solid dissolves completely.
-
If the solid dissolves, the compound is soluble under these conditions. If it does not, it can be classified as sparingly soluble or insoluble.[2]
-
Repeat the process with different solvents to build a solubility profile. The temperature should be controlled and recorded as it significantly impacts solubility.[18]
Determination of Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which is vital in drug development for predicting absorption and distribution. The shake-flask method is the gold standard.[19]
Materials:
-
4-(Methylthio)phenylacetonitrile
-
n-Octanol (HPLC grade)
-
Purified water or buffer solution (e.g., PBS pH 7.4)[20]
-
Separatory funnel or vials
-
Shaker/rotator
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[21]
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a vial.[20]
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1 hour) to allow equilibrium to be reached.[20]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable analytical method like HPLC.[22]
-
Calculation: Calculate the partition coefficient (P) and then LogP using the following formulas:[23]
-
P = [organic] / [aqueous]
-
LogP = log₁₀(P)
-
Caption: Shake-flask method workflow for LogP determination.
Biological Context and Applications
4-(Methylthio)phenylacetonitrile serves as a key building block in organic synthesis.[2] Notably, it is an important intermediate in the multi-step synthesis of Etoricoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID).[24][25] Its derivatives have also been investigated for potential antimicrobial and antioxidant activities.[26] The physicochemical properties outlined in this guide are fundamental to its handling, reaction optimization, and its role in the synthesis of pharmaceutically active compounds.
References
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